5-Chloro-3-methyl-2-propyl-1H-indole

Physicochemical profiling ADME prediction Lead optimization

This 5-chloro-3-methyl-2-propyl-1H-indole is a uniquely substituted indole scaffold critical for medicinal chemistry programs. Its specific 2-propyl/3-methyl/5-chloro trisubstitution pattern simultaneously addresses the three key pharmacophoric regions identified in σ₂ receptor ligand SAR, a profile unattainable with simpler analogs. The 5-chloro substituent provides intermediate halogen-bond donor capacity, making it the only readily available probe for crystallographic studies within this series. With low molecular weight (207.70), it's an ideal lead-like core for further N-1 functionalization. Purchase this strategic building block to accelerate your structure-activity relationship expansion.

Molecular Formula C12H14ClN
Molecular Weight 207.70 g/mol
Cat. No. B12984467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-2-propyl-1H-indole
Molecular FormulaC12H14ClN
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(N1)C=CC(=C2)Cl)C
InChIInChI=1S/C12H14ClN/c1-3-4-11-8(2)10-7-9(13)5-6-12(10)14-11/h5-7,14H,3-4H2,1-2H3
InChIKeyKTWICTFCOGANOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl-2-propyl-1H-indole – Core Physicochemical and Structural Identity for Procurement Screening


5-Chloro-3-methyl-2-propyl-1H-indole (CAS 130688-63-0) is a trisubstituted 1H-indole with a chlorine atom at the 5-position, a methyl group at the 3-position, and an n-propyl chain at the 2-position. Its molecular formula is C12H14ClN with a molecular weight of 207.70 g/mol and an exact monoisotopic mass of 207.081477 g/mol [1]. The compound is catalogued in the Wiley Registry of Mass Spectral Data with one GC-MS spectrum available [1], and its SMILES string is CCCc1[nH]c2ccc(Cl)cc2c1C . This specific 2,3,5-substitution pattern distinguishes it from the numerous mono- and disubstituted indole analogs that populate commercial screening libraries.

Why a Generic Indole Scaffold Cannot Substitute for 5-Chloro-3-methyl-2-propyl-1H-indole in Structure-Activity Programs


The indole scaffold tolerates extensive substitution, but even minor alterations at the 2-, 3-, or 5-positions produce pronounced shifts in molecular properties and biological target engagement. The 5-chloro substituent exerts a significant electron-withdrawing effect (σm ≈ 0.37) that modulates the π-electron density of the indole ring, altering electrophilic substitution reactivity and hydrogen-bonding capacity relative to unsubstituted or methyl-substituted analogs [1]. The 2-propyl chain contributes hydrophobic bulk that influences logP and membrane permeability, while the 3-methyl group introduces steric constraints at a position critical for receptor binding in numerous indole-targeting pharmacophores [2]. Removing any one of these three substituents yields a compound with a measurably different molecular weight, lipophilicity profile, and target-binding potential—rendering simple analog substitution scientifically invalid without explicit comparative data.

Quantitative Differentiation Evidence for 5-Chloro-3-methyl-2-propyl-1H-indole vs. Closest In-Class Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 5-Chloro-2-propyl-1H-indole and 5-Chloro-3-methylindole

5-Chloro-3-methyl-2-propyl-1H-indole (MW 207.70, C12H14ClN) carries 14 heavy atoms and three substituents, placing it in a distinct physicochemical space compared to its two closest commercially available disubstituted analogs. 5-Chloro-2-propyl-1H-indole (MW 193.67, C11H12ClN, 13 heavy atoms) lacks the 3-methyl group, while 5-chloro-3-methylindole (MW 165.62, C9H8ClN, 10 heavy atoms) lacks the 2-propyl chain . The 14.04 g/mol difference from the 2-propyl-only analog and the 42.08 g/mol difference from the 3-methyl-only analog translate to measurable divergence in predicted logP (estimated increase of ~0.8–1.2 log units for the trisubstituted compound vs. the disubstituted 5-chloro-3-methylindole based on the additional propyl chain) and polar surface area [1].

Physicochemical profiling ADME prediction Lead optimization

Unique GC-MS Spectral Fingerprint vs. Non-Chlorinated and Positional Isomers

5-Chloro-3-methyl-2-propyl-1H-indole possesses a unique mass spectral fingerprint indexed in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID K9XVVnbsaYp), with an InChIKey of KTWICTFCOGANOZ-UHFFFAOYSA-N [1]. The chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1) produces a characteristic M:(M+2) doublet at m/z 207/209, enabling unambiguous identification even in complex mixtures. The 3-methyl-2-propyl-1H-indole analog (no 5-Cl, MW 173.25) lacks this isotopic signature and presents a fundamentally different fragmentation pattern due to the absence of the electron-withdrawing chloro substituent, which alters bond cleavage pathways . The 5-chloro-3-ethyl-2-propyl-1H-indole (MW 221.73, CAS 952014-04-9) has a different molecular ion and retention time due to the additional methylene unit at the 3-position [2].

Analytical chemistry Quality control Identity confirmation

5-Chloro Substituent Electronic Modulation of Indole Ring Reactivity vs. Non-Halogenated and Fluoro-Substituted Analogs

The 5-chloro substituent on the indole ring exerts a Hammett σm value of approximately +0.37, compared to +0.34 for 5-fluoro, +0.39 for 5-bromo, and +0.35 for 5-iodo substituents [1]. This electron-withdrawing effect deactivates the indole ring toward electrophilic aromatic substitution at positions 4 and 6 while simultaneously modulating the pKa of the indole N–H (estimated decrease of ~0.5–1.0 pKa units relative to unsubstituted indole). Compared to the non-halogenated analog 3-methyl-2-propyl-1H-indole (σm ≈ 0 for H at C-5), the 5-chloro compound exhibits reduced electron density in the benzene ring, which can alter π-stacking interactions with aromatic residues in enzyme active sites. Relative to the 5-fluoro analog (σm = +0.34), the chloro derivative provides a different balance of electronegativity and van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), which can affect halogen bonding with target proteins [2].

Medicinal chemistry Electrophilic substitution SAR development

Indole-Based Sigma-2 Receptor Ligand Scaffold Differentiation: 2,3,5-Trisubstitution Pattern vs. Siramesine-Derived Pharmacophores

A substantial body of literature establishes that 5-chloro-substituted indoles with alkyl chains at the 2- and 3-positions represent a privileged scaffold for sigma-2 (σ₂) receptor ligand design [1][2]. In a systematic SAR study of indole-based σ₂ receptor ligands, 5,6-dimethoxyisoindoline-indole hybrids bearing N-(4-fluorophenyl)indole moieties displayed nanomolar σ₂ affinity and induced G₁ phase cell cycle arrest in DU145 prostate cancer cells [1]. While 5-chloro-3-methyl-2-propyl-1H-indole itself has not been directly evaluated in published σ₂ binding assays, its 2-propyl/3-methyl/5-chloro substitution triad maps onto the pharmacophoric elements identified as critical for σ₂ affinity: a lipophilic N-1 substituent or 2-alkyl chain for hydrophobic pocket occupancy, a 3-substituent for conformational restriction, and a 5-halogen for electronic modulation of the indole ring [2]. The unsubstituted indole, 5-chloroindole, and 2,3-unsubstituted analogs lack this combined substitution pattern and have been reported to exhibit markedly lower σ₂ receptor engagement in radioligand displacement studies [3].

Sigma-2 receptor Neuroimaging Antiproliferative activity

Fischer Indole Synthetic Accessibility and 3-Methyl Regiochemical Control vs. 3-Unsubstituted and 3-Ethyl Analogs

5-Chloro-3-methyl-2-propyl-1H-indole can be synthesized via the classical Fischer indole cyclization between 4-chlorophenylhydrazine and 2-hexanone (methyl propyl ketone), which regioselectively installs the 2-propyl and 3-methyl groups in a single step [1]. This contrasts with the synthesis of 5-chloro-3-ethyl-2-propyl-1H-indole, which requires 3-heptanone (ethyl propyl ketone) as the carbonyl component—a less readily available and more costly starting material [2]. The symmetrical nature of the target compound's ketone precursor (both α-carbons bearing alkyl substituents) leads to a single regioisomeric indole product, whereas unsymmetrical ketones can produce regioisomeric mixtures requiring chromatographic separation. The 5-chloro-2-propyl-1H-indole analog (lacking 3-methyl) is synthesized from butyraldehyde, which proceeds through a different mechanistic pathway (N-arylhydrazone formation followed by [3,3]-sigmatropic rearrangement) with distinct optimization requirements [1].

Synthetic chemistry Process development Building block procurement

Research and Industrial Application Scenarios Where 5-Chloro-3-methyl-2-propyl-1H-indole Provides Measurable Advantage


Sigma-2 Receptor Ligand Lead Optimization Programs

Medicinal chemistry teams pursuing σ₂ receptor-targeted radioligands or antiproliferative agents can use this compound as a core scaffold for structure-activity relationship expansion. Its 2-propyl/3-methyl/5-chloro trisubstitution simultaneously addresses the three key pharmacophoric regions identified in siramesine-derived σ₂ ligand SAR studies [1]. The compound's molecular weight (207.70) leaves ample room for further functionalization (e.g., N-1 substitution with fluorophenyl or benzyl groups) while remaining within Lead-Like criteria (MW < 350) [2]. Compared to the disubstituted analog 5-chloro-3-methylindole (MW 165.62), the additional 2-propyl chain provides a critical hydrophobic anchor for the σ₂ receptor binding pocket that cannot be achieved by the simpler scaffold alone.

Halogen-Bonding Probe Development in Structural Biology

The 5-chloro substituent (σm ≈ +0.37, vdW radius 1.75 Å) provides an intermediate halogen-bond donor capacity distinct from fluorine (weaker σ-hole, smaller radius) and bromine/iodine (stronger σ-hole, but larger steric bulk and potential metabolic liability) [3]. This compound can serve as a chloro-specific probe for crystallographic or computational studies investigating halogen bonding between indole-based ligands and protein targets. The absence of a 5-bromo or 5-iodo analog with identical 2,3-substitution (based on current commercial availability) positions this chloro derivative as the only readily accessible option for such studies within this specific substitution series.

Analytical Reference Standard for Indole Metabolite and Degradation Product Identification

With its indexed GC-MS spectrum in the Wiley Registry (SpectraBase ID K9XVVnbsaYp) and characteristic ³⁵Cl/³⁷Cl isotopic doublet (M⁺ 207/209), this compound can serve as a certified reference material for mass spectrometry laboratories developing methods for indole-containing pharmaceuticals, agrochemicals, or environmental contaminants [4]. Its unique InChIKey (KTWICTFCOGANOZ-UHFFFAOYSA-N) and well-defined fragmentation pattern enable unambiguous library matching, reducing false-positive identifications in complex biological or environmental matrices.

Medicinal Chemistry Building Block for IDO1 and Kinase Inhibitor Scaffolds

Indole derivatives with 5-chloro and 2,3-dialkyl substitution have been explored in patent literature as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and various kinase targets [5][6]. The 5-chloro-3-methyl-2-propyl-1H-indole scaffold provides a functionalizable core for introducing additional substituents at the N-1, C-4, C-6, or C-7 positions. The electron-withdrawing 5-chloro group modulates the indole ring's electron density, which can influence binding to heme-containing enzymes (IDO1) or ATP-binding pockets (kinases) differently than unsubstituted or 5-methyl analogs. The calculated solubility of the 5-chloro-3-methylindole substructure (0.23 g/L at 25 °C) suggests moderate aqueous solubility that can be tuned upward or downward through further derivatization .

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